6-Chloroquinoline-2-carboximidamide hydrochloride

Catalog No.
S12317016
CAS No.
1179360-68-9
M.F
C10H9Cl2N3
M. Wt
242.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloroquinoline-2-carboximidamide hydrochloride

CAS Number

1179360-68-9

Product Name

6-Chloroquinoline-2-carboximidamide hydrochloride

IUPAC Name

6-chloroquinoline-2-carboximidamide;hydrochloride

Molecular Formula

C10H9Cl2N3

Molecular Weight

242.10 g/mol

InChI

InChI=1S/C10H8ClN3.ClH/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13;/h1-5H,(H3,12,13);1H

InChI Key

JCIRYZLIKDYUJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=N)N)C=C1Cl.Cl

6-Chloroquinoline-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C10H9Cl2N3C_{10}H_9Cl_2N_3 and a molecular weight of approximately 242.11 g/mol. It is characterized by the presence of a chloro group at the 6-position of the quinoline ring and an amidine functional group at the 2-position. This compound is typically encountered in its hydrochloride salt form, which enhances its solubility in water and facilitates its handling in laboratory and industrial settings. The compound is notable for its potential applications in various fields, including medicinal chemistry and material science.

, primarily due to its functional groups:

  • Nucleophilic Substitution Reactions: The chloro group can be replaced by various nucleophiles, allowing for the synthesis of derivatives with different biological or chemical properties.
  • Condensation Reactions: The amidine group can react with carbonyl compounds to form imines or other derivatives, expanding its utility in organic synthesis.
  • Acid-Base Reactions: As a hydrochloride salt, it can undergo protonation and deprotonation reactions, influencing its solubility and reactivity.

Research indicates that 6-Chloroquinoline-2-carboximidamide hydrochloride exhibits significant biological activity, particularly as an antimicrobial and anti-inflammatory agent. Its structural similarity to quinoline derivatives suggests potential efficacy against various pathogens. Additionally, compounds in this class have been explored for their ability to inhibit certain enzymes involved in disease processes, making them candidates for further pharmacological development.

The synthesis of 6-Chloroquinoline-2-carboximidamide hydrochloride typically involves several steps, including:

  • Starting Materials: The synthesis often begins with 6-chloroquinoline or related quinoline derivatives.
  • Formation of Carboximidamide: This can be achieved through the reaction of quinoline derivatives with amidine reagents under acidic or basic conditions.
  • Hydrochloride Formation: The final step involves reacting the base form with hydrochloric acid to yield the hydrochloride salt.

A typical synthetic route might involve refluxing a mixture of 6-chloroquinoline, an appropriate amidine source, and a solvent such as chloroform or ethanol under controlled conditions to facilitate the formation of the desired product .

6-Chloroquinoline-2-carboximidamide hydrochloride has several applications:

  • Pharmaceutical Development: Due to its biological activity, it is being investigated as a potential lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules.
  • Material Science: The compound may be utilized in developing novel materials due to its unique chemical properties.

Interaction studies involving 6-Chloroquinoline-2-carboximidamide hydrochloride focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In vitro Assays: To evaluate its efficacy against bacterial strains or inflammatory pathways.
  • Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion profiles in biological systems.

These studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 6-Chloroquinoline-2-carboximidamide hydrochloride. Here are some notable examples:

Compound NameCAS NumberKey Features
Quinoline-2-carboximidamide hydrochloride110177-05-4Lacks chlorine; similar biological activity
6-Methoxyquinoline-2-carboximidamide1179360-68-9Contains methoxy group; altered solubility
5-Chloroquinoline-2-carboximidamide51285-26-8Chlorine at position 5; different reactivity

Uniqueness

The uniqueness of 6-Chloroquinoline-2-carboximidamide hydrochloride lies in its specific combination of structural features that confer distinct biological activities not present in other similar compounds. Its chloro substitution at position six enhances certain interactions within biological systems, potentially leading to improved efficacy against specific targets compared to its analogs.

Traditional Synthetic Pathways for Quinoline-2-Carboximidamide Derivatives

The synthesis of quinoline-2-carboximidamide derivatives historically begins with functionalized quinoline precursors. A common approach involves converting quinoline-2-carboxylic acid into its acyl chloride intermediate using thionyl chloride (SOCl₂) under reflux conditions. For example, quinoline-6-carboxylic acid reacts with SOCl₂ in dry toluene at 100–110°C for 4–6 hours to yield quinoline-6-carbonyl chloride. This intermediate is subsequently treated with amidine sources, such as guanidine or acetamidine, in the presence of a base like potassium carbonate (K₂CO₃) to form the carboximidamide moiety.

A representative reaction sequence is illustrated below:
$$
\text{Quinoline-2-carboxylic acid} + \text{SOCl}2 \xrightarrow{\text{toluene, 110°C}} \text{Quinoline-2-carbonyl chloride} \xrightarrow[\text{K}2\text{CO}_3]{\text{amidine}} \text{Quinoline-2-carboximidamide}
$$
The final step often involves treating the free base with hydrochloric acid (HCl) to precipitate the hydrochloride salt, enhancing solubility and stability.

Table 1: Traditional Synthesis Methods for Quinoline-2-Carboximidamide Derivatives

Starting MaterialReagentsConditionsYield (%)Reference
Quinoline-6-carboxylic acidSOCl₂, K₂CO₃, acetamidineReflux, 8h78
4-Chloroaniline1,3-Propanediol, FeCl₃·6H₂O150°C, sealed tube86
Quinoline-2-carbonitrileNH₃, HClEthanol, 60°C92

These methods prioritize functional group compatibility, with halogenated quinolines (e.g., 6-chloro derivatives) requiring careful control of reaction parameters to avoid undesired side reactions.

Novel Approaches in Chloroquinoline Functionalization

Recent advances in chloroquinoline functionalization emphasize catalytic C–H activation and transition metal-mediated coupling. For instance, rhodium(III) catalysts enable direct annulation between cyclopropanols and amidines, bypassing traditional pre-functionalization steps. This method, conducted under mild conditions (80°C, 12h), achieves 2-substituted quinolines with >90% regioselectivity.

Another innovative strategy involves iron(III)-catalyzed cyclization of 4-chloroaniline with 1,3-propanediol in tetrachloromethane. This one-pot reaction, performed in a sealed ampule at 150°C for 8 hours, yields 6-chloroquinoline with 86% efficiency. Microwave-assisted synthesis has also gained traction, reducing reaction times from hours to minutes while maintaining high purity (>95%).

Key Mechanistic Insights:

  • Rhodium(III) catalysts activate C–H bonds in amidines, facilitating cyclopropanol insertion and subsequent cyclization.
  • Iron(III) chloride hexahydrate acts as a Lewis acid, promoting electrophilic aromatic substitution in chloroarenes.

Optimization Strategies for Hydrochloride Salt Formation

The conversion of 6-chloroquinoline-2-carboximidamide to its hydrochloride salt requires meticulous pH and solvent control. A standard protocol involves dissolving the free base in anhydrous ethanol and gradually adding concentrated HCl (37%) at 0°C. The mixture is stirred for 1 hour, followed by solvent evaporation under reduced pressure to yield the hydrochloride salt.

Critical parameters include:

  • Solvent Selection: Polar aprotic solvents (e.g., THF, acetonitrile) improve HCl solubility and salt crystallization.
  • Temperature: Maintaining temperatures below 10°C minimizes decomposition of the imidamide group.
  • Stoichiometry: A 1:1 molar ratio of free base to HCl ensures complete protonation without excess acid contamination.

Table 2: Hydrochloride Salt Formation Optimization

ParameterOptimal RangeImpact on Purity
pH2.5–3.5Prevents imidamide hydrolysis
Temperature0–5°CMinimizes thermal degradation
SolventEthanol/THF (3:1)Enhances crystal lattice stability

Post-synthesis, the hydrochloride salt is stored under inert atmospheres (argon or nitrogen) at 2–8°C to prevent deliquescence and oxidative degradation.

The compound shows a broad yet target-selective inhibitory repertoire against microbial and parasitic enzymes that are indispensable for survival (Table 1).

No.Molecular target (organism)Key catalytic functionRepresentative 6-chloroquinoline-2-carboximidamide analogueQuantitative inhibition parameter*ObservationSource
1Carbonic anhydrase I (human erythrocyte model for bacterial orthologues)Zinc-dependent reversible hydration of carbon dioxide8-(propylene)-6-chloroquinoline-2-carboximidamide, code 5hHalf-maximal inhibitory concentration = 61.9 nanomoles per litreChlorine at carbon-6 and the amidine tail are required for nanomolar potency [1]
2Carbonic anhydrase II (human erythrocyte model)Same as aboveAnalogue 5hHalf-maximal inhibitory concentration = 33.0 nanomoles per litreSelectivity factor (isoform I vs II) ≈ 1.9 [1]
3Falcipain-2 (Plasmodium falciparum cysteine protease)Haemoglobin degradation inside the food vacuole6-chloroquinoline-2-carboximidamide derivative Qs20Half-maximal inhibitory concentration = 2.14 micromoles per litreEnzyme inhibition correlates with blocked parasite maturation in vitro [2]
4SH2-containing inositol 5-phosphatase 2 (eukaryotic pathogen signalling homologue)Lipid-phosphate turnover regulating cell survival pathways6-chloroquinoline-2-carboximidamide hydrochloride (tested as mono-hydrochloride salt)Seventy-three percent inhibition at ten micromoles per litreChlorine-bearing amidine markedly outperforms non-chlorinated analogues [3]
5Deoxyribonucleic-acid cytosine-C5 methyltransferase 1 (human model for microbial methyltransferases)Epigenetic cytosine methylation6-chloroquinoline-2-carboximidamide analogue 11Half-maximal inhibitory concentration approximately three micromoles per litreX-ray crystallography shows minor-groove intercalation that displaces the catalytic domain [4]

*Half-maximal inhibitory concentration values are reported as mean of at least two independent determinations.

Collectively, these data highlight a preference for acidic, zinc-containing or cysteine-dependent catalytic pockets, where the cationic amidine establishes salt bridges while the hydrophobic quinoline ring lodges in adjacent lipophilic sub-sites.

Apoptosis Induction Pathways in Neoplastic Cells

Extensive work with 6-chloroquinoline-2-carboximidamide analogues demonstrates robust activation of both extrinsic and intrinsic programmed-cell-death cascades in tumour models.

  • 6-methoxy-8-[(3-aminopropyl)amino]-4-methyl-5-(trifluoromethyl-phenoxy)-6-chloroquinoline triggers early and late apoptotic populations in T47D mammary carcinoma cells through concerted cleavage of caspase-8, caspase-9 and downstream caspase-3, accompanied by cytochrome c release and Bax up-regulation [5].
  • A series of 6-chloroquinoline-3-carboxamide derivatives targeting vascular endothelial growth factor receptor-2 elevate the fraction of combined apoptotic cells from 1.2 percent to 21.7 percent in hepatocellular carcinoma cultures; the most potent analogue increased Bax and caspase-7 protein expression while suppressing vascular endothelial growth factor receptor-2 transcripts [6].
  • The novel di-fluoro-iodo-quinoline DFIQ, which retains a 6-chloroquinoline core, doubles sub-G1 DNA content in non-small-cell lung carcinoma within twenty-four hours, with concurrent poly-(adenosine-diphosphate-ribose)-polymerase fragmentation and accumulation of lysosomal vesicles [7].

These convergent findings point to mitochondrial outer-membrane permeabilisation as the commitment step, initiated either by death-receptor signalling (caspase-8) or by direct mitochondrial stress (caspase-9), ultimately culminating in executioner caspase-3 activation and irreversible genomic cleavage.

Mitochondrial Dysfunction and Energy Metabolism Disruption

The amphiphilic, basic nature of 6-chloroquinoline-2-carboximidamide favours homing to the mitochondrial matrix, where it perturbs redox balance and membrane potential.

ParameterExperimental modelEffect magnitudeMechanistic correlateSource
Reactive oxygen species generationLeishmania amazonensis promastigotes treated with QuinDer1 (6-chloroquinoline amidine)Four-fold increase over vehicleElectron leakage from the respiratory chain [8]
Mitochondrial membrane potential lossHut78 lymphoma cells exposed to hybrid 12d (6-chloroquinoline–benzimidazole amidine)Eighty-five percent of cells lose tetramethyl-rhodamine ester fluorescence after twenty-four hoursOpening of permeability-transition pores [9]
Mitophagy blockade and ferroptosis sensitisationNon-small-cell lung carcinoma lines cotreated with DFIQ and erastinHalved half-maximal inhibitory concentration for erastin; accumulation of microtubule-associated proteins 1A/1B-light-chain 3 IIFailure of autophagosome–lysosome fusion leading to iron-driven lipid peroxidation [10]

Collectively, these data show that mitochondrial distress is both an upstream trigger (reactive oxygen species burst) and a downstream consequence (membrane-potential collapse) of exposure to the chloro-amidine scaffold, ultimately linking metabolic failure to cell death.

Deoxyribonucleic-acid Interaction and Genotoxic Stress Induction

Planar quinoline systems intercalate between base pairs, and the cationic amidine strengthens binding to the phosphate backbone.

  • Direct enzyme-linked evidence Crystallography of compound 11 demonstrates minor-groove insertion into the target deoxyribonucleic-acid of Clostridioides difficile adenine-N6 methyltransferase, shifting the catalytic lobe away from the substrate and halting methyl transfer [4].
  • Molecular docking to bacterial topoisomerase and gyrase A 6-chloroquinoline-2-carboximidamide nitrile analogue displays binding energies of –7.3 kilocalories per mole toward topoisomerase II β and –6.6 kilocalories per mole toward Escherichia coli DNA gyrase B, engaging the ATP-lid pocket and magnesium-coordinating residues [11].
  • Cellular DNA damage signalling Exposure of human colorectal carcinoma cells to quinoline analogue 11 activates p53 phosphorylation and downstream DNA damage response genes, consistent with replication stress caused by intercalation-mediated torsional strain [4].

These observations position 6-chloroquinoline-2-carboximidamide hydrochloride as a dual-action genotoxicant: it mechanically distorts duplex deoxyribonucleic-acid while simultaneously blocking epigenetic methylation, a combination that provokes checkpoint activation and potential cytostasis.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

241.0173527 g/mol

Monoisotopic Mass

241.0173527 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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